2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl 2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 875551-28-3
VCID: VC2486153
InChI: InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3
SMILES: CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F
Molecular Formula: C18H17ClF4O
Molecular Weight: 360.8 g/mol

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

CAS No.: 875551-28-3

Cat. No.: VC2486153

Molecular Formula: C18H17ClF4O

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl - 875551-28-3

Specification

CAS No. 875551-28-3
Molecular Formula C18H17ClF4O
Molecular Weight 360.8 g/mol
IUPAC Name 1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene
Standard InChI InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3
Standard InChI Key MWZUUGNGGXWZKE-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F
Canonical SMILES CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl is classified as a biphenyl derivative, characterized by two connected benzene rings with multiple substituents at specific positions. The compound features a 2'-chloromethyl group, 4-fluoro substituent, 5-isopropyl group, 2-methoxy substituent, and a 4'-trifluoromethyl group arranged around the biphenyl core structure. This particular arrangement of functional groups creates a unique three-dimensional structure that enables its specific chemical reactivity and pharmaceutical applications. The presence of both electron-donating groups (methoxy, isopropyl) and electron-withdrawing groups (fluoro, trifluoromethyl, chloromethyl) creates an electronic distribution that influences the compound's reactivity profile and binding characteristics. The biphenyl backbone provides structural rigidity while allowing for some rotational freedom around the central C-C bond connecting the two aromatic rings.

The structural complexity of this compound is significant, with multiple stereochemical considerations that impact its synthesis and purification processes. The relative positioning of the substituents, particularly the bulky isopropyl and trifluoromethyl groups, creates steric hindrance that can affect the compound's reactivity and conformation. These structural features are crucial for the compound's function as a pharmaceutical intermediate, as they provide specific binding sites and electronic properties that contribute to the efficacy of downstream products. The strategic placement of halogens (chlorine and fluorine) in the structure also contributes to metabolic stability, an important consideration in drug development processes.

Synthesis Pathways and Chemical Reactions

Synthetic StepReagentsConditionsExpected YieldReference
Biphenyl formation via Suzuki couplingAryl halide, boronic acid/ester, Pd catalyst, base60-100°C, 6-24h, inert atmosphereVariable
ChloromethylationFormaldehyde, HClLewis acid catalyst, 0-25°CNot specified-
Isopropyl group introductionHydrogenation of vinyl precursorH₂, Pd/C, room temperature to 60°CHigh (based on similar reactions)
Methoxy group introductionMethylation of hydroxy precursorDimethyl sulfate or methyl iodide, baseHigh (based on similar reactions)

Applications in Pharmaceutical Development

Role in Anacetrapib Synthesis

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl serves a critical function as an intermediate in the synthesis of Anacetrapib (MK 0859), a cholesteryl ester transfer protein (CETP) inhibitor developed for treating cardiovascular diseases. This pharmaceutical connection represents the compound's primary documented application and highlights its significance in medicinal chemistry. In the synthetic pathway towards Anacetrapib, this biphenyl intermediate provides the essential structural foundation that undergoes further modifications to yield the final active pharmaceutical ingredient. The precise positioning of the various functional groups on the biphenyl scaffold is crucial for the biological activity of the final product, as these structural features determine the binding affinity and specificity to the target protein.

Analytical Methodologies

The characterization and quality control of 2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl would typically employ various analytical techniques appropriate for complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide essential information about the structural arrangement and confirmation of the various functional groups. The aromatic protons would exhibit characteristic signals in the ¹H NMR spectrum, while the methoxy, isopropyl, and chloromethyl groups would show distinctive patterns in both chemical shift and coupling behaviors that confirm their presence and environment.

Mass spectrometry would be another crucial analytical tool, enabling confirmation of the molecular weight (360.8 g/mol) and fragmentation pattern characteristic of the compound's structure. High-resolution mass spectrometry would provide the exact mass measurement needed to confirm the molecular formula C₁₈H₁₇ClF₄O. Infrared (IR) spectroscopy would complement these techniques by identifying functional group-specific absorption bands, such as those associated with the methoxy group, aromatic C-H stretching, and C-F bonds from the fluoro and trifluoromethyl substituents.

Table 3: Key Analytical Methods for Characterization

Analytical MethodInformation ProvidedExpected Observations
¹H NMRProton environments and couplingAromatic signals (6.5-8.0 ppm); -OCH₃ (~3.8 ppm); -CH(CH₃)₂ (~2.8-3.0 ppm, septet); -CH(CH₃)₂ (~1.2 ppm, doublet); -CH₂Cl (~4.5 ppm)
¹³C NMRCarbon environmentsAromatic carbons (110-160 ppm); -OCH₃ (~55 ppm); -CH(CH₃)₂ (~28 ppm); -CH(CH₃)₂ (~23 ppm); -CH₂Cl (~45 ppm); CF₃ (~120-125 ppm, quartet)
HRMSExact massm/z 360.0903 (calculated for C₁₈H₁₇ClF₄O)
IRFunctional group identificationC-O stretching (1050-1150 cm⁻¹); C-F stretching (1000-1400 cm⁻¹); aromatic C-H (3000-3100 cm⁻¹)
HPLCPurity assessmentRetention time dependent on method and column

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), would play a vital role in assessing the purity of 2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl and monitoring reaction progress during its synthesis. The compound's complex structure, containing both polar and non-polar functional groups, would require careful optimization of HPLC conditions to achieve good resolution and reliable quantification. For research applications focused on this compound, establishing validated analytical methods would be essential to ensure consistent quality and reliable experimental outcomes.

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